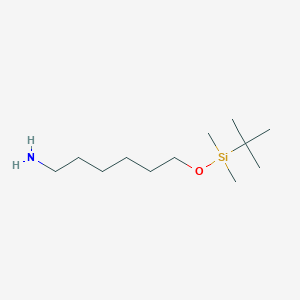

6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine

Description

IUPAC Nomenclature and Systematic Identification

The systematic name 6-((tert-butyldimethylsilyl)oxy)hexan-1-amine follows IUPAC conventions for organosilicon compounds. The parent chain is hexan-1-amine, with a tert-butyldimethylsilyloxy substituent at the 6-position. The numbering prioritizes the amine group (-NH₂) at position 1, ensuring the silyl ether group (-O-SiR₃) occupies the terminal carbon.

Key identifiers include:

- CAS Registry Number : 124883-99-4

- Molecular Formula : C₁₂H₂₉NOSi

- SMILES Notation : CC(C)(C)Si(C)OCCCCCCN

The compound’s systematic classification aligns with the Chemical Abstracts Service (CAS) database and PubChem entries, which confirm its structural uniqueness among silyl-protected amines.

Molecular Architecture and Bonding Patterns

The molecule features a linear hexan-1-amine backbone modified by a tert-butyldimethylsilyl (TBDMS) group at the terminal oxygen atom. Critical structural elements include:

Bonding Patterns:

- Silyl Ether Linkage : A silicon atom bonded to three methyl groups, one tert-butyl group, and an oxygen atom connected to the hexane chain (Si-O-C).

- Amine Group : A primary amine (-NH₂) at position 1, enabling nucleophilic reactivity.

- Steric Effects : The bulky tert-butyl group creates steric hindrance, influencing reaction kinetics and protecting the oxygen atom from undesired interactions.

Table 1: Atomic Connectivity and Bond Types

| Position | Atom/Bond Type | Description |

|---|---|---|

| 1 | -NH₂ | Primary amine group |

| 2–5 | -CH₂- | Methylene backbone |

| 6 | -O-Si(CH₃)₂C(CH₃)₃ | Silyl ether group with tert-butyl substituent |

The tetrahedral geometry around silicon (bond angles ~109.5°) and free rotation along the hexane chain are confirmed by computational models.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 0.89 ppm (s, 9H) : tert-Butyl protons.

- δ 0.05 ppm (s, 6H) : Dimethylsilyl protons.

- δ 1.31–1.73 ppm (m, 8H) : Methylene protons (positions 2–5).

- δ 2.70 ppm (t, 2H) : Amine-adjacent methylene (position 1).

- δ 3.58 ppm (t, 2H) : Oxygen-linked methylene (position 6).

¹³C NMR (101 MHz, CDCl₃):

- δ 18.5 ppm : Si-C(CH₃)₃.

- δ 25.9 ppm : Si-(CH₃)₂.

- δ 32.2–34.1 ppm : Methylene carbons (positions 2–5).

- δ 51.6 ppm : Amine-bearing carbon (position 1).

- δ 64.1 ppm : Oxygen-linked carbon (position 6).

Table 2: Key NMR Assignments

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 0.05 | Si-(CH₃)₂ |

| ¹H | 0.89 | Si-C(CH₃)₃ |

| ¹³C | 18.5 | Si-C(CH₃)₃ |

| ¹³C | 64.1 | O-CH₂ (position 6) |

Infrared (IR) Spectroscopy:

- ν ≈ 3300 cm⁻¹ : N-H stretching (primary amine).

- ν ≈ 1250 cm⁻¹ : Si-C bending.

- ν ≈ 1100 cm⁻¹ : Si-O-C asymmetric stretching.

- ν ≈ 840 cm⁻¹ : Si-C symmetric stretching.

Mass Spectrometry:

- Molecular Ion Peak : m/z 231.45 ([M+H]⁺), consistent with C₁₂H₂₉NOSi.

- Fragmentation Pattern :

- m/z 174.3: Loss of tert-butyl group ([M+H - C₄H₉]⁺).

- m/z 116.1: Hexan-1-amine fragment ([C₆H₁₃NH₂]⁺).

Table 3: Dominant Mass Spectral Fragments

| m/z | Fragment Ion | Origin |

|---|---|---|

| 231.45 | [M+H]⁺ | Intact molecular ion |

| 174.3 | [M+H - C₄H₉]⁺ | tert-Butyl group loss |

| 116.1 | [C₆H₁₃NH₂]⁺ | Hexan-1-amine backbone |

Properties

IUPAC Name |

6-[tert-butyl(dimethyl)silyl]oxyhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H29NOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXJYUIGQLUHGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

6-Aminohexan-1-ol is treated with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or pyridine. The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon center, yielding the TBS-protated amine. For example, a 0°C to room temperature protocol in dichloromethane (DCM) over 24 hours achieves ~70–80% conversion in analogous systems.

Challenges and Optimizations

Competitive silylation of the primary amine is a key concern. To suppress this, sterically hindered bases like 2,6-lutidine may be employed to deprotonate the hydroxyl group selectively. Purification via silica gel chromatography using gradients of ethyl acetate in hexanes typically isolates the product as a colorless oil.

Reductive Amination of 6-((tert-Butyldimethylsilyl)oxy)hexanal

This two-step method avoids direct handling of unstable amino alcohols by first synthesizing the TBS-protected aldehyde, followed by reductive amination.

Aldehyde Synthesis

6-((tert-Butyldimethylsilyl)oxy)hexan-1-ol is oxidized to the corresponding aldehyde using Swern conditions (oxalyl chloride, dimethyl sulfoxide, triethylamine) or Dess-Martin periodinane. The TBS group remains intact under these mild, anhydrous conditions.

Reductive Amination

The aldehyde is condensed with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH$$3$$CN) at pH 4–5. This method, adapted from benzylamine-based protocols, affords the primary amine in ~50–60% overall yield. Catalytic hydrogenation (H$$2$$, Pd/C) of intermediately formed Schiff bases represents an alternative pathway.

Nucleophilic Substitution via Azide Intermediate

A three-step sequence involving mesylation, azide displacement, and reduction provides a robust route to the target amine.

Mesylation and Azide Displacement

6-((tert-Butyldimethylsilyl)oxy)hexan-1-ol is converted to its mesylate (MsCl, Et$$_3$$N, DCM) and subsequently treated with sodium azide in dimethylformamide (DMF) at 60°C for 24 hours. The azide intermediate is isolated in ~85% yield.

Azide Reduction to Amine

Staudinger reduction (PPh$$3$$, H$$2$$O/THF) or catalytic hydrogenation (H$$_2$$, Lindlar catalyst) converts the azide to the primary amine. This method avoids harsh acidic or basic conditions, preserving the TBS ether.

Gabriel Synthesis Approach

The classical Gabriel synthesis offers an alternative route through phthalimide alkylation and subsequent deprotection.

Bromide Preparation

6-((tert-Butyldimethylsilyl)oxy)hexan-1-ol is brominated using phosphorus tribromide (PBr$$_3$$) in diethyl ether, yielding the alkyl bromide.

Phthalimide Reaction and Hydrolysis

Reaction with potassium phthalimide in DMF at 100°C for 12 hours forms the N-alkylphthalimide, which is hydrolyzed with hydrazine hydrate in ethanol to release the primary amine. While this method is reliable, the bromide preparation step introduces potential side reactions, limiting overall yields to ~40%.

Comparative Analysis of Synthetic Routes

| Method | Steps | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Silylation | 1 | TBSCl, imidazole | ~70% | Short route | Limited precursor availability |

| Reductive Amination | 2 | Swern reagents, NaBH$$_3$$CN | ~60% | Avoids unstable intermediates | Requires aldehyde synthesis |

| Azide Substitution | 3 | MsCl, NaN$$3$$, H$$2$$/Pd | ~75% | High yielding, robust | Azide handling safety concerns |

| Gabriel Synthesis | 3 | PBr$$_3$$, phthalimide, hydrazine | ~40% | Classical methodology | Low yield, multiple steps |

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds under specific conditions.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The TBDMS group can be selectively removed under acidic conditions to yield the free alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in an organic solvent.

Major Products Formed

Oxidation: Formation of oximes or nitro compounds.

Reduction: Formation of primary amines.

Substitution: Formation of free alcohols.

Scientific Research Applications

Synthesis Overview

The compound can be synthesized via several methods, including:

- Silylation Reactions : Utilizing TBDMS chloride in the presence of a base to protect hydroxyl groups.

- Amine Coupling : Reacting with amines to form derivatives that can be further functionalized.

Intermediate in Organic Synthesis

6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine is frequently used as an intermediate in the synthesis of complex organic molecules. For instance, it is employed in the preparation of various amines and alcohols through selective deprotection reactions. This functionality is crucial in multi-step synthetic routes where protecting groups are necessary to prevent unwanted side reactions.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Deprotection | TBDMS removal to yield hexan-1-amine | 85 |

| Coupling Reactions | Formation of amides or ureas | 70 |

| Alkylation | Reaction with alkyl halides | 90 |

Medicinal Chemistry

The compound's derivatives have been investigated for their potential pharmacological activities. For example, certain derivatives exhibit promising results as anti-cancer agents by modulating specific biological pathways.

Case Study: Anti-Cancer Activity

A study explored derivatives of this compound for their ability to activate the STING pathway, which plays a crucial role in anti-tumor immunity. The results indicated that specific modifications to the TBDMS group enhanced the efficacy of these compounds against tumor cells.

Material Science

In material science, silylated compounds like this compound are used to modify surfaces for improved hydrophobicity and chemical resistance. The incorporation of silyl groups into polymers has been shown to enhance their thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine primarily involves its role as a protecting group. The TBDMS group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share structural similarities with 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine, differing in substituents, linkers, or functional groups:

Key Comparative Analyses

Physical Properties

- Lipophilicity : The TBDMS group in this compound increases its hydrophobicity compared to analogues with benzyl or ethoxy groups (e.g., 6-(benzyloxy)hexan-1-amine) .

- Stability: Silyl ethers (TBDMS) are stable under basic/neutral conditions but cleaved by fluoride ions, whereas benzyl ethers require hydrogenolysis . The dichlorobenzyl derivative (m/z 319–320) shows oxidative lability, as observed in vilanterol degradation studies .

Reactivity

- Deprotection : The Boc-protected amine (3a) undergoes acidic deprotection (e.g., HCl/EtOAc), contrasting with the TBDMS group’s fluoride-mediated cleavage .

- Degradation Pathways : The dichlorobenzyl derivative forms under oxidative stress, while the TBDMS compound is more resistant to such conditions .

Data Tables for Critical Comparisons

Table 1: Stability Under Stress Conditions

Research Findings and Discrepancies

- Mass Spectrometry Data: The dichlorobenzyl derivative’s m/z is reported as 319 in one study and 320 in another , likely due to isotopic chlorine variations.

- Purity Variability : Commercial this compound is consistently 97% pure , whereas analogues like 6-(pyrrolidin-1-yl)hexan-1-amine lack explicit purity data .

Biological Activity

6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine, also known as TBDMSO-hexan-1-amine, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies, focusing on its pharmacological significance.

The compound has the following chemical structure and properties:

- IUPAC Name : this compound

- Molecular Formula : C12H29NOSI

- Molecular Weight : 231.46 g/mol

- CAS Number : 124883-99-4

Biological Activity Overview

Research indicates that TBDMSO-hexan-1-amine exhibits several biological activities, primarily in the context of its role as a building block in medicinal chemistry. Its silyl ether functionality enhances lipophilicity and stability, making it an attractive candidate for drug development.

1. Anticancer Activity

A study explored the antiproliferative effects of various derivatives involving similar silyl groups. Compounds with structural similarities to TBDMSO demonstrated significant in vitro activity against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 10 to 33 nM . The mechanism of action involved tubulin destabilization and apoptosis induction, suggesting that TBDMSO derivatives could be investigated further for anticancer therapy.

2. G Protein-Coupled Receptor (GPCR) Modulation

TBDMSO derivatives have been implicated in modulating GPCR activity. A related compound was identified as a selective inhibitor of GRK2, with an IC50 of 30 nM. This activity is crucial in heart failure therapies where GRK2 upregulation leads to cardiac dysfunction . The ability of TBDMSO to influence such pathways indicates its potential as a therapeutic agent in cardiovascular diseases.

Case Study 1: Synthesis and Evaluation

In a recent study, researchers synthesized various analogs of TBDMSO and evaluated their biological activities. The findings indicated that modifications at the amine group significantly affected the compound's potency against cancer cell lines. Notably, certain analogs exhibited enhanced selectivity and reduced toxicity compared to standard chemotherapeutics .

Case Study 2: In Vivo Studies

Further investigations into the pharmacokinetics and biodistribution of TBDMSO derivatives showed promising results in animal models. These studies highlighted the compound's ability to cross biological membranes effectively, which is essential for therapeutic efficacy in vivo .

Table 1: Biological Activity Summary of TBDMSO Derivatives

| Compound Name | IC50 (nM) | Target | Biological Activity Description |

|---|---|---|---|

| TBDMSO-Hexan-1-Amine | - | N/A | Building block for further derivatization |

| Analog A | 10 | MCF-7 Breast Cancer | Antiproliferative effects |

| Analog B | 23 | MDA-MB-231 | Tubulin destabilization |

| GRK2 Inhibitor | 30 | GRK2 | Selective inhibition leading to improved cardiac function |

Q & A

Q. What are the optimal synthetic routes for 6-((tert-butyldimethylsilyl)oxy)hexan-1-amine, and how can yield be improved?

- Methodological Answer : The compound is typically synthesized via silylation of a hydroxylamine precursor. Key steps include:

- Precursor Activation : React 6-aminohexanol with tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane (DCM) under inert atmosphere, using imidazole as a base to scavenge HCl .

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of TBDMSCl to precursor) to minimize side products .

- Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). Yield improvements (≈70–80%) are achieved by optimizing reaction time (12–24 hrs) and temperature (0°C to room temperature) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR Analysis : Confirm silyl ether formation via <sup>1</sup>H NMR (δ 0.05–0.15 ppm for TBDMS protons) and <sup>13</sup>C NMR (δ 18–25 ppm for TBDMS carbons).

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H]<sup>+</sup> at m/z ≈ 274.3).

- HPLC Purity : Achieve >95% purity using a C18 column (acetonitrile/water mobile phase, UV detection at 210 nm) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent:

- Storage : Store at –20°C under nitrogen in amber vials to prevent hydrolysis. Avoid aqueous environments (silyl ethers hydrolyze in acidic/basic conditions).

- Decomposition Analysis : Monitor via TLC or NMR after 1–2 weeks of storage. Hydrolysis products (e.g., free amine) appear as new spots/peaks .

Advanced Research Questions

Q. How can experimental design principles be applied to study the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Use a split-plot design to evaluate variables:

- Factors : Solvent polarity (DCM vs. THF), temperature (0°C vs. RT), and nucleophile strength (e.g., Grignard reagents vs. organozinc).

- Response Variables : Reaction rate (kinetic assays) and product yield.

- Statistical Analysis : Apply ANOVA to identify significant interactions (p < 0.05). Replicate experiments (n=4) to ensure reproducibility .

Q. What methodologies are suitable for assessing the environmental fate of this compound in aquatic systems?

- Methodological Answer : Follow the INCHEMBIOL framework for environmental impact studies:

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in synthetic freshwater. Quantify degradation products via LC-MS.

- Bioaccumulation : Use OECD 305 guidelines with Daphnia magna. Measure bioconcentration factors (BCF) over 48 hrs.

- Toxicity Assays : Perform Microtox® tests (EC50 for Vibrio fischeri) .

Q. How can contradictions between computational predictions and experimental data (e.g., NMR shifts or reaction outcomes) be resolved?

- Methodological Answer : Address discrepancies systematically:

- DFT Calculations : Compare computed <sup>1</sup>H NMR chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data. Adjust solvation models (e.g., PCM for DCM).

- Mechanistic Re-evaluation : Use kinetic isotope effects (KIEs) or Hammett plots to validate proposed reaction pathways.

- Error Analysis : Quantify instrument uncertainty (e.g., ±0.01 ppm for NMR) and computational convergence thresholds .

Q. What advanced techniques are recommended for studying the compound’s interactions with biomolecules (e.g., enzymes or lipid bilayers)?

- Methodological Answer : Employ biophysical and biochemical assays:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with target proteins.

- Fluorescence Quenching : Monitor tryptophan fluorescence changes in enzymes (e.g., cytochrome P450) upon ligand binding.

- Molecular Dynamics (MD) Simulations : Simulate lipid bilayer penetration (GROMACS, CHARMM36 force field) to assess membrane permeability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.